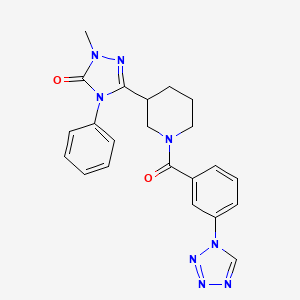

3-(1-(3-(1H-四唑-1-基)苯甲酰)哌啶-3-基)-1-甲基-4-苯基-1H-1,2,4-三唑-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one" is a heterocyclic compound that appears to be structurally related to several other compounds studied in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar heterocyclic compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with a simple molecule that is functionalized through various chemical reactions. For instance, the synthesis of 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol, as described in paper , involves starting with a benzyl compound and subsequently introducing triazole and thiol functionalities. This process likely involves the formation of intermediates and the use of catalysts or reagents to promote the desired reactions. The synthesis of the compound would similarly involve the careful selection of starting materials and reagents to construct the tetrazolyl, benzoyl, and triazolone moieties.

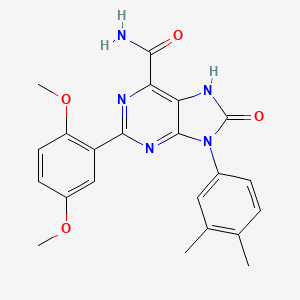

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex and requires detailed analysis to understand. For example, the study in paper used X-ray diffraction and density functional theory (DFT) to determine the molecular geometry of a pyrazolopyrimidinone derivative. The same techniques could be applied to the compound to determine its precise molecular structure, including bond lengths, angles, and overall three-dimensional conformation.

Chemical Reactions Analysis

Heterocyclic compounds like the one can participate in various chemical reactions. The reactivity is often dictated by the functional groups present in the molecule. For instance, the presence of a tetrazolyl group could make the compound a candidate for reactions involving nitrogen-nitrogen bonds, while the benzoyl group could be involved in electrophilic aromatic substitution reactions. The triazolone moiety could also engage in nucleophilic addition or substitution reactions due to the presence of a reactive carbonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The compound's solubility, melting point, and stability can be predicted based on the functional groups present and their arrangement. For example, the presence of a tetrazolyl group could affect the acidity and hydrogen bonding capability of the compound, while the benzoyl group could contribute to its aromaticity and UV-Vis absorption properties. The triazolone ring could impact the compound's reactivity and potential as a pharmacophore.

科学研究应用

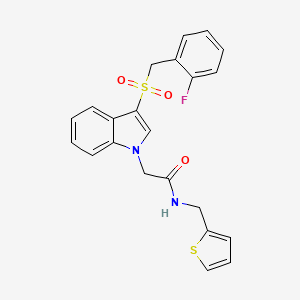

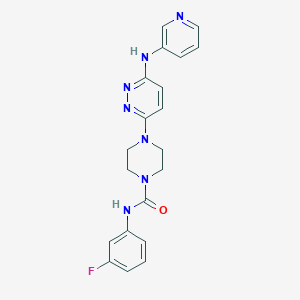

合成和抗菌活性

- 一些化合物,包括与所讨论化合物结构相似的化合物,已显示出显着的抗菌活性。例如,合成了一系列含有1,2,4-三唑、哌啶和磺酰胺部分的化合物,发现它们对各种微生物菌株表现出显着的抗菌活性 (Dalloul et al., 2017)。

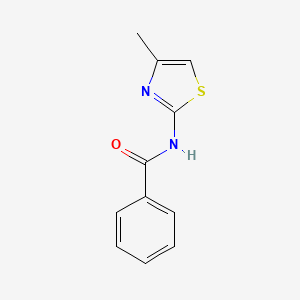

化学合成和表征

- 相关化合物的化学合成通常涉及通过与不同化学物质的反应形成各种衍生物。例如,特定的硫代氨基脲与腙酰氯反应,导致形成1,3-噻唑、1,3-噻唑并[2,3-c]-1,2,4-三唑和1,3,4-噻二唑衍生物 (Abdel‐Aziz et al., 2009)。

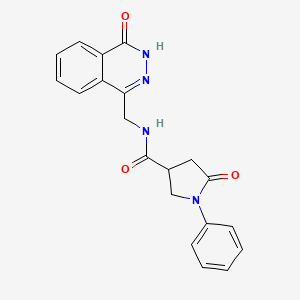

药理学应用

- 已经探索了与所讨论化合物结构相似的化合物的药理活性。例如,已经对化合物作为血清素-4受体部分激动剂的潜力进行了研究,表明在治疗神经系统疾病中可能的应用 (Sawant-Basak et al., 2013)。

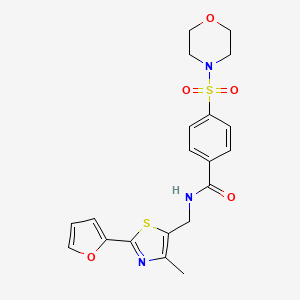

催化和化学反应

- 某些衍生物用于催化和化学反应。例如,发现具有三唑官能团的苯并咪唑-三唑配体影响铜催化的需氧醇氧化,表明它们在合成化学和催化中的潜在用途 (Kongkaew et al., 2016)。

结构研究

- 还对相关化合物的分子和晶体结构进行了研究,提供了对它们的化学性质和在材料科学或药物设计中潜在应用的见解 (Kuleshova & Khrustalev, 2000)。

作用机制

Target of Action

Tetrazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Mode of Action

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.

Biochemical Pathways

Given the wide range of biological activities associated with tetrazole derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .

Action Environment

The stability of tetrazole derivatives in various environments and their ability to form stable metallic compounds and molecular complexes suggest that they may be robust to a variety of environmental conditions .

属性

IUPAC Name |

2-methyl-4-phenyl-5-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-3-yl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8O2/c1-27-22(32)30(18-9-3-2-4-10-18)20(24-27)17-8-6-12-28(14-17)21(31)16-7-5-11-19(13-16)29-15-23-25-26-29/h2-5,7,9-11,13,15,17H,6,8,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLUHVMCYITFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3009137.png)

![1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3009140.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(4-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3009146.png)